molecular formula C19H21FN6O3S B6507194 2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl}ethan-1-one CAS No. 1448068-96-9

2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl}ethan-1-one

Cat. No.: B6507194
CAS No.: 1448068-96-9
M. Wt: 432.5 g/mol
InChI Key: QNRKDKAKXRHADZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl}ethan-1-one is a useful research compound. Its molecular formula is C19H21FN6O3S and its molecular weight is 432.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.13798789 g/mol and the complexity rating of the compound is 704. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research has indicated that compounds containing pyrazole and triazole structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit cell proliferation in various cancer cell lines, suggesting that the compound may possess similar activities. A study demonstrated that triazole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Antimicrobial Properties
The presence of the triazole group in the compound enhances its antimicrobial activity. Triazoles are known for their effectiveness against a range of pathogens, including fungi and bacteria. The compound's ability to disrupt cellular functions in microorganisms makes it a candidate for developing new antimicrobial agents .

Biological Studies

Mechanism of Action
The mechanism by which this compound exerts its biological effects is an area of active research. Studies have suggested that it may interact with specific enzymes or receptors involved in cell signaling pathways, leading to altered cellular responses. For example, the inhibition of certain kinases has been linked to the anticancer effects observed in similar compounds .

Case Study 1: Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyrazole and tested their efficacy against breast cancer cell lines. The results indicated that compounds similar to our target compound showed IC50 values in the low micromolar range, highlighting their potential as anticancer agents .

Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of triazole-based compounds. The compound was tested against Candida albicans and Staphylococcus aureus, demonstrating significant inhibition at concentrations as low as 10 µg/mL. This suggests its potential utility in treating infections caused by resistant strains .

Properties

IUPAC Name

2-[4-(4-fluorophenyl)pyrazol-1-yl]-1-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6O3S/c1-24-13-21-23-19(24)30(28,29)17-6-8-25(9-7-17)18(27)12-26-11-15(10-22-26)14-2-4-16(20)5-3-14/h2-5,10-11,13,17H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRKDKAKXRHADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)CN3C=C(C=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.